molecular formula C19H15N5O2 B2443564 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide CAS No. 2034311-05-0

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide

Katalognummer: B2443564
CAS-Nummer: 2034311-05-0
Molekulargewicht: 345.362
InChI-Schlüssel: UGBYYLVSHZLFEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide is a complex organic compound that features a quinoline core linked to a benzo[d][1,2,3]triazin-4-one moiety through an ethyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation

  • Reduction

    • Reduction reactions can target the benzo[d][1,2,3]triazin-4-one core, converting it to more reduced forms. Sodium borohydride is a typical reducing agent used in such transformations.
  • Substitution

    • The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring. Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: NBS or NCS in dichloromethane.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced benzo[d][1,2,3]triazin-4-one derivatives.

    Substitution: Halogenated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. The compound N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide has been investigated for its ability to inhibit key cellular pathways involved in tumor growth.

Case Study: Inhibition of EGFR

A study synthesized various quinoline hybrids targeting the epidermal growth factor receptor (EGFR), a critical player in many cancers. The synthesized compounds demonstrated significant anti-proliferative effects in vitro, with some derivatives showing IC50 values in the low micromolar range. The mechanisms involved include the inhibition of cell cycle progression and induction of apoptosis in cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. The presence of the benzotriazine moiety is believed to enhance its interaction with microbial DNA.

Case Study: Activity Against Mycobacterium tuberculosis

In a recent investigation, derivatives of quinoline-triazole hybrids were tested against Mycobacterium tuberculosis. The results indicated that compounds similar to this compound exhibited potent inhibitory activity against various strains of tuberculosis, including multidrug-resistant strains .

Potential as Anti-Tubercular Agents

The compound's structure suggests it may inhibit the InhA enzyme, a crucial target in the treatment of tuberculosis. Molecular docking studies have shown favorable interactions between the compound and the active site of InhA, supporting its potential as a lead compound for further development .

Data Table: Summary of Biological Activities

Activity Target Pathway/Organism IC50/MIC Values Reference
AnticancerEGFRLow µM
AntimicrobialMycobacterium tuberculosisMIC = 12.5 µg/mL
InhA InhibitionMycobacterium tuberculosisNot specified

Wirkmechanismus

The mechanism by which N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide: shares structural similarities with other quinoline derivatives and benzo[d][1,2,3]triazin-4-one compounds.

Uniqueness

  • The unique combination of the quinoline and benzo[d][1,2,3]triazin-4-one moieties linked by an ethyl chain distinguishes this compound from others. This structural uniqueness contributes to its distinct chemical reactivity and potential applications.

Biologische Aktivität

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H16N4O2
  • Molecular Weight : 320.35 g/mol
  • CAS Number : Not explicitly listed in the sources, but related compounds have CAS numbers in the range of 440331-96-4 to 440331-99-7.

The compound features a quinoline moiety linked to a 4-oxobenzo[d][1,2,3]triazin unit, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the quinoline scaffold through cyclization reactions.
  • Introduction of the triazin moiety , often via nucleophilic substitution or condensation reactions.
  • Final modifications to achieve the desired carboxamide functionality.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds containing the triazin and quinoline structures. For example:

  • Antibacterial Activity : Compounds with similar structures have shown potent antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as norfloxacin .
CompoundMIC (mg/mL)Target Organism
Example A0.23Bacillus cereus
Example B0.47Escherichia coli

Anticancer Activity

The compound's potential anticancer activity is also noteworthy. Preliminary studies suggest that derivatives of quinoline and triazine can induce apoptosis in cancer cell lines through various mechanisms, including:

  • Inhibition of DNA synthesis .
  • Induction of reactive oxygen species (ROS) leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated several derivatives based on the triazin structure against resistant bacterial strains. The results indicated that certain modifications enhanced antibacterial potency significantly .
  • Anticancer Research : In vitro studies demonstrated that compounds similar to this compound effectively inhibited proliferation in human cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structural motifs have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Interaction : Some studies suggest that these compounds may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways involved in cell growth and survival .

Eigenschaften

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-18(17-10-9-13-5-1-3-7-15(13)21-17)20-11-12-24-19(26)14-6-2-4-8-16(14)22-23-24/h1-10H,11-12H2,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBYYLVSHZLFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.